匹伐他汀钙

描述

Pitavastatin hemicalcium, known under brand names such as Livalo® and Livazo®, is a competitive inhibitor of the enzyme HMG-CoA reductase. This class of drugs is commonly referred to as statins, which are widely used to reduce elevated levels of cholesterol in the blood, specifically targeting low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia and mixed dyslipidemia (Hoy, 2017).

Synthesis Analysis

The synthesis of pitavastatin involves complex chemical processes aimed at creating the active hemicalcium salt form, designed to inhibit cholesterol synthesis effectively. This synthesis process is tailored to achieve high purity and stability of the compound, ensuring its efficacy and safety for medical use.

Molecular Structure Analysis

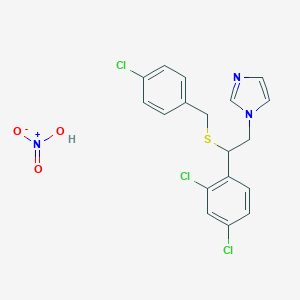

Pitavastatin's molecular structure is characterized by its unique configuration that allows for effective binding and inhibition of the HMG-CoA reductase enzyme. This interaction is critical for its lipid-lowering effect, as it directly impacts the cholesterol synthesis pathway in the liver.

Chemical Reactions and Properties

As a lipophilic statin, pitavastatin undergoes various chemical reactions within the body, including metabolism primarily through conjugation rather than oxidation, which distinguishes it from other statins. This property minimizes drug-drug interactions and contributes to its safety profile (Minushkina & Zateyshchikov, 2021).

科学研究应用

杀真菌特性

匹伐他汀钙已被确定为一种很有前景的佐剂,可增强氟康唑的杀真菌活性 . 它抑制3-羟基-3-甲基戊二酰辅酶A(HMG-CoA)还原酶的活性,从而阻碍泛醌的生物合成,诱导活性氧物种(ROS)的产生,触发细胞凋亡,并破坏高尔基体的功能 .

高脂血症治疗

匹伐他汀钙在高脂血症的治疗中起着至关重要的作用 . 高脂血症是一种以血液循环中极低密度脂蛋白、低密度脂蛋白、中密度脂蛋白、甘油三酯和胆固醇水平显着升高为特征的疾病 . 他汀类药物,包括匹伐他汀钙,是高脂血症一级预防的首选药物,特别是对于心血管疾病发生风险较高的人群 .

心血管疾病 (CVD) 预防

胆固醇水平升高,尤其是低密度脂蛋白 (LDL) 水平升高,是心血管疾病发生的重要危险因素 . 使用匹伐他汀钙等他汀类药物来靶向和降低 LDL 水平已被证明可以显着降低心血管疾病和全因死亡率的风险 .

胆固醇合成抑制

匹伐他汀钙与其他他汀类药物一样,是 HMG-CoA 还原酶的抑制剂,该酶催化胆固醇合成的第一步 .

药代动力学研究

作用机制

Target of Action

Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Mode of Action

Pitavastatin calcium works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Pitavastatin calcium disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like Pitavastatin calcium have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Pharmacokinetics

Pitavastatin calcium is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .

Result of Action

The primary result of Pitavastatin calcium’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The efficacy and stability of Pitavastatin calcium can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.

未来方向

属性

IUPAC Name |

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYHLPFVJEAOC-FFNUKLMVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46CaF2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046448 | |

| Record name | Pitavastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147526-32-7 | |

| Record name | Pitavastatin calcium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147526327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Monocalcium bis{(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITAVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD54XEG3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。